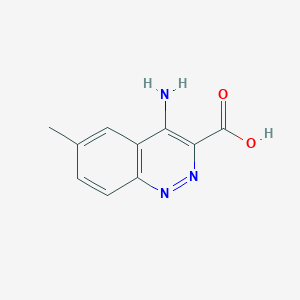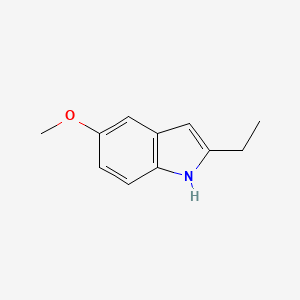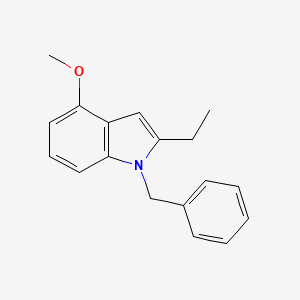
Niometacin
Vue d'ensemble
Description
La niométacine est un anti-inflammatoire non stéroïdien (AINS) possédant des propriétés anti-inflammatoires, analgésiques et antipyrétiquesLa niométacine est utilisée pour réduire la fièvre, la douleur, la raideur et l'enflure dues à l'inflammation en inhibant la production de prostaglandines, des molécules de signalisation endogènes connues pour provoquer ces symptômes .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La niométacine peut être synthétisée par un processus en plusieurs étapes impliquant la réaction du 5-méthoxy-2-méthylindole avec le chlorure de nicotinoyle en présence d'une base, suivie d'une acylation avec l'anhydride acétique. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le dichlorométhane et de catalyseurs comme la triéthylamine .
Méthodes de Production Industrielle
La production industrielle de niométacine implique des voies de synthèse similaires, mais à plus grande échelle. Le procédé est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de pointe telles que la chromatographie liquide haute performance (CLHP) pour la purification .
Analyse Des Réactions Chimiques
Types de Réactions
La niométacine subit diverses réactions chimiques, notamment :
Oxydation : La niométacine peut être oxydée pour former les quinones correspondantes.
Réduction : Les réactions de réduction peuvent convertir la niométacine en ses dérivés hydroxylés.
Substitution : La niométacine peut subir des réactions de substitution, en particulier au niveau du cycle indole.
Réactifs et Conditions Courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants comme le brome ou le chlore en milieu acide.
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions comprennent les quinones, les dérivés hydroxylés et les composés halogénés, selon le type de réaction et les réactifs utilisés .
Applications de la Recherche Scientifique
La niométacine a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier les mécanismes des AINS.
Biologie : Étudiée pour ses effets sur les voies de signalisation cellulaire et l'inflammation.
Médecine : Utilisée dans des essais cliniques pour traiter diverses affections inflammatoires, notamment la polyarthrite rhumatoïde et l'arthrose.
Mécanisme d'Action
La niométacine exerce ses effets en inhibant l'enzyme cyclooxygénase (COX), qui est responsable de l'étape limitante de la biosynthèse des prostaglandines et des thromboxanes via la voie de l'acide arachidonique. Cette inhibition conduit à une diminution de la production de prostaglandines, entraînant une réduction de l'inflammation, de la douleur et de la fièvre. La niométacine affecte également d'autres cibles moléculaires et voies, notamment la modulation de la pression intracrânienne et de l'activité du volume .
Applications De Recherche Scientifique
Niometacin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the mechanisms of NSAIDs.
Biology: Investigated for its effects on cellular signaling pathways and inflammation.
Medicine: Used in clinical trials for treating various inflammatory conditions, including rheumatoid arthritis and osteoarthritis.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Niometacin exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid pathway. This inhibition leads to decreased production of prostaglandins, resulting in reduced inflammation, pain, and fever. This compound also affects other molecular targets and pathways, including the modulation of intracranial pressure and volume activity .
Comparaison Avec Des Composés Similaires
Composés Similaires
Indométacine : Un autre AINS possédant des propriétés anti-inflammatoires et analgésiques similaires.
Diclofénac : Un AINS largement utilisé ayant une structure chimique différente mais des effets thérapeutiques similaires.
Sulindac : Un AINS structurellement apparenté à la niométacine et utilisé pour des indications similaires.
Unicité
La niométacine est unique en raison de sa structure chimique spécifique, qui permet des propriétés pharmacocinétiques distinctes et un profil d'effets secondaires différent de celui des autres AINS. Sa capacité à moduler la pression intracrânienne et l'activité du volume la distingue également des autres composés similaires .
Propriétés
IUPAC Name |
2-[5-methoxy-2-methyl-1-(pyridine-3-carbonyl)indol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-14(9-17(21)22)15-8-13(24-2)5-6-16(15)20(11)18(23)12-4-3-7-19-10-12/h3-8,10H,9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQOEXWUZHRSOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CN=CC=C3)C=CC(=C2)OC)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167735 | |
| Record name | Niometacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16426-83-8 | |
| Record name | 5-Methoxy-2-methyl-1-(3-pyridinylcarbonyl)-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16426-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niometacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016426838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niometacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Niometacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIOMETACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EYW73T7SG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H-Cyclooct[b]indol-6-one, 5,7,8,9,10,11-hexahydro-](/img/structure/B3348278.png)


![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B3348291.png)








![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B3348355.png)
